2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized via multi-step processes involving:
Step 1: : Nitration of 4-bromotoluene to obtain 4-bromo-3-nitrotoluene.
Step 2: : Alkylation of 4-bromo-3-nitrotoluene with 4-ethylphenyl-2-bromoethanone.
Step 3: : Cyclization with thiourea to form the benzothiadiazine ring.
Step 4: : Oxidation to achieve the final dioxide structure. Each step demands precise control of temperature, pH, and reagents.
Industrial Production Methods: : Scaling up these reactions for industrial purposes involves optimizing the yield and purity, usually achieved through:
Continuous Flow Synthesis: : Ensuring consistent reaction conditions.
Automated Reaction Systems: : Reducing human error and contamination.
Quality Control: : Rigorous testing of intermediates and final product.
Types of Reactions
Oxidation: : The nitro group can be reduced to an amine.
Reduction: : The sulfone can be converted back to a sulfide.
Substitution: : Halogenation at the ethyl or benzyl positions.
Common Reagents and Conditions
Oxidation: : Sodium hypochlorite, Hydrogen peroxide.
Reduction: : Iron filings, Sodium dithionite.
Substitution: : Bromine, Chlorine under acidic conditions.
Major Products Formed
Amines: : From the reduction of the nitro group.
Thiadiazines: : Various substitutions on the ring.
Chemistry
Building Block: : For the synthesis of more complex molecules.
Reactivity Studies: : Understanding reaction mechanisms and kinetics.
Biology
Enzyme Inhibition: : As a potential inhibitor for specific enzymes.
Bioassays: : Used in cell-based assays to study biochemical pathways.
Medicine
Drug Development: : Investigated for potential therapeutic properties.
Pharmacokinetics: : Studies on absorption, distribution, metabolism, and excretion.
Industry
Material Science: : Possible applications in the development of polymers and resins.
Catalysis: : Potential use as a catalyst or catalyst precursor.
Mechanism of Action
The compound acts primarily through:
Enzyme Binding: : Interacting with active sites to inhibit enzyme activity.
Signal Pathways: : Modulating biochemical signaling pathways.
Reactive Species: : Generating reactive intermediates that affect cellular functions.
Comparison with Similar Compounds
Compared to other benzothiadiazines, 2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide stands out due to its:
Unique Functional Groups: : Enhancing its reactivity and versatility.
Stability: : More stable under various environmental conditions.
Similar Compounds
2-(4-methylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: .
2-(4-ethylphenyl)-4-(3-chlorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: .
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-2-16-10-12-18(13-11-16)24-22(26)23(15-17-6-5-7-19(14-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQMMKGVHZJSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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